Cas no 84434-64-0 (Cyclohexanemethanol,4-ethenyl-a,a,4-trimethyl-3-(1-methylethenyl)-, 1-acetate)

Cyclohexanemethanol,4-ethenyl-a,a,4-trimethyl-3-(1-methylethenyl)-, 1-acetate structure
84434-64-0 structure
Product Name:Cyclohexanemethanol,4-ethenyl-a,a,4-trimethyl-3-(1-methylethenyl)-, 1-acetate
CAS No:84434-64-0
MF:C17H28O2
MW:264.403025627136
CID:724560
PubChem ID:527307
Update Time:2025-04-19

Cyclohexanemethanol,4-ethenyl-a,a,4-trimethyl-3-(1-methylethenyl)-, 1-acetate Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanemethanol,4-ethenyl-a,a,4-trimethyl-3-(1-methylethenyl)-, 1-acetate
    • (4-ethenyl-4-methyl-3-prop-1-en-2-ylcyclohexyl)methyl 2-methylpropanoate
    • alpha,alpha,4-trimethyl-3-(1-methylvinyl)-4-vinylcyclohexylmethyl acetate
    • Cyclohexanemethanol, 4-ethenyl-.alpha.,.alpha.,4-trimethyl-3-(1-methylethenyl)-, acetate, [1R-(1.alpha.,3.alpha.,4.beta.)]-
    • 84434-64-0
    • Acetic acid 1-[4-ethenyl-4-methyl-3-(1-methylethenyl)cyclohexyl]-1-methylethyl ester
    • WIOCBQJVVCZHFB-UHFFFAOYSA-N
    • 2-(4-ethenyl-4-methyl-3-prop-1-en-2-ylcyclohexyl)propan-2-yl acetate
    • NS00013294
    • Inchi: 1S/C17H28O2/c1-8-17(7)10-9-14(11-15(17)12(2)3)16(5,6)19-13(4)18/h8,14-15H,1-2,9-11H2,3-7H3
    • InChI Key: WIOCBQJVVCZHFB-UHFFFAOYSA-N
    • SMILES: O(C(C)=O)C(C)(C)C1CCC(C=C)(C)C(C(=C)C)C1

Computed Properties

  • Exact Mass: 264.20893
  • Monoisotopic Mass: 264.20893
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 381
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3
  • XLogP3: 5

Experimental Properties

  • Density: 0.936
  • Boiling Point: 315.6°C at 760 mmHg
  • Flash Point: 87.6°C
  • Refractive Index: 1.488
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